
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is an organic compound that features a dichlorophenyl group and a furan-2-ylmethyl group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea typically involves the reaction of 3,4-dichloroaniline with furan-2-ylmethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Step 1: : Preparation of furan-2-ylmethyl isocyanate.
- React furan-2-ylmethanol with phosgene or triphosgene to form furan-2-ylmethyl isocyanate.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-5°C), and inert atmosphere (e.g., nitrogen).
-
Step 2: : Formation of this compound.
- React 3,4-dichloroaniline with furan-2-ylmethyl isocyanate.
- Reaction conditions: Solvent (e.g., toluene), temperature (room temperature to reflux), and stirring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorophenyl)-3-(furan-2-yl)urea: Lacks the methyl group on the furan ring.
1-(3,4-Dichlorophenyl)-3-(thiophen-2-ylmethyl)urea: Contains a thiophene ring instead of a furan ring.
1-(3,4-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a furan ring.
Uniqueness
1-(3,4-Dichlorophenyl)-3-(furan-2-ylmethyl)urea is unique due to the presence of both dichlorophenyl and furan-2-ylmethyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C12H10Cl2N2O2 |
|---|---|
Poids moléculaire |
285.12 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C12H10Cl2N2O2/c13-10-4-3-8(6-11(10)14)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Clé InChI |
RUYKLXWNKLRUOC-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



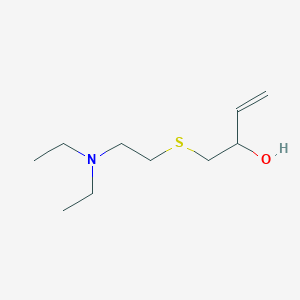
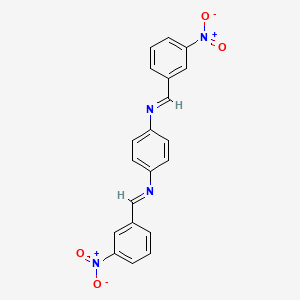
![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
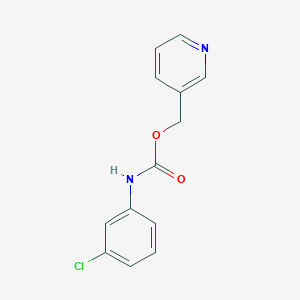
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
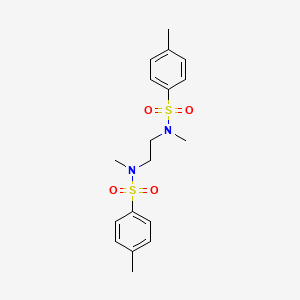
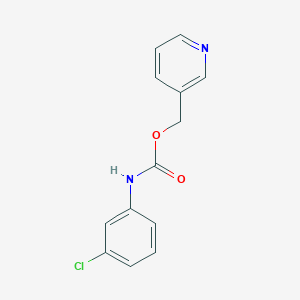


![1,1-Dibenzyl-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B11955860.png)
![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
![4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11955864.png)
